molecular formula C11H14N2 B14037635 3-((S)-1-Amino-2-methylpropyl)benzonitrile

3-((S)-1-Amino-2-methylpropyl)benzonitrile

Katalognummer: B14037635
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: TYAPQCMQFRJYRS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((S)-1-Amino-2-methylpropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a chiral aminoalkyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((S)-1-Amino-2-methylpropyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate benzonitrile derivative.

    Chiral Aminoalkylation:

    Reaction Conditions: Common reagents used in the synthesis include chiral catalysts, protecting groups, and solvents like dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-((S)-1-Amino-2-methylpropyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-((S)-1-Amino-2-methylpropyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 3-((S)-1-Amino-2-methylpropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile: Lacks the chiral aminoalkyl side chain, making it less versatile in biological applications.

    3-Aminobenzonitrile: Similar structure but without the chiral center, affecting its stereochemical properties.

    4-((S)-1-Amino-2-methylpropyl)benzonitrile: Positional isomer with different chemical and biological properties.

Uniqueness

3-((S)-1-Amino-2-methylpropyl)benzonitrile is unique due to its chiral center, which imparts specific stereochemical properties that can be crucial for its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

3-[(1S)-1-amino-2-methylpropyl]benzonitrile

InChI

InChI=1S/C11H14N2/c1-8(2)11(13)10-5-3-4-9(6-10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1

InChI-Schlüssel

TYAPQCMQFRJYRS-NSHDSACASA-N

Isomerische SMILES

CC(C)[C@@H](C1=CC=CC(=C1)C#N)N

Kanonische SMILES

CC(C)C(C1=CC=CC(=C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.